molecular formula C11H13NO2 B032559 5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine CAS No. 101625-35-8

5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine

Cat. No. B032559
M. Wt: 191.23 g/mol
InChI Key: AWSBQWZZLBPUQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis routes for tetrahydronaphthalene derivatives often involve multi-step reactions, starting from naphthalene or its dioles. For instance, Göksu et al. (2003) detail a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, indicating the versatility of naphthalene derivatives as precursors in synthesizing complex amines through methods like Friedel-Crafts acylation and Birch reduction (Göksu et al., 2003).

Molecular Structure Analysis

Structural characterization is crucial for understanding the properties and reactivity of a compound. X-ray diffraction, NMR, and GC-MS are common techniques for this purpose. As demonstrated by Bruna B. Drawanz et al. (2017), characterizing tetrahydronaphthalen-1-amine derivatives reveals significant insights into their molecular arrangement and potential atropisomerism, a phenomenon critical for understanding molecular behavior and reactivity (Drawanz et al., 2017).

Chemical Reactions and Properties

Tetrahydronaphthalene derivatives participate in various chemical reactions, forming complex structures. For example, the reaction with mercaptoacetic acid and arenealdehydes produces thiazolidinones and benzothiazepinones, showcasing the compound’s ability to undergo cyclization and condensation reactions (Drawanz et al., 2017).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are determined by the compound's molecular structure. Although specific details on “5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine” are not provided, related compounds exhibit properties influenced by their naphthalene backbone and functional groups, impacting their phase behavior, stability, and intermolecular interactions.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are critical for application in synthesis. The atropisomerism observed in certain derivatives indicates that stereochemistry plays a significant role in the chemical behavior and reactivity of these compounds (Drawanz et al., 2017).

Future Directions

The potential antihypertensive activity of this compound suggests it could be further studied for its potential therapeutic uses, particularly in the treatment of hypertension.

properties

IUPAC Name

5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-9-2-1-7-4-10-11(14-6-13-10)5-8(7)3-9/h4-5,9H,1-3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSBQWZZLBPUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2CC1N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017047
Record name Methylenedioxyaminotetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine

CAS RN

101625-35-8
Record name 5,6,7,8-Tetrahydronaphtho[2,3-d]-1,3-dioxol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101625-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MDAT
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylenedioxyaminotetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28IR5LC41Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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